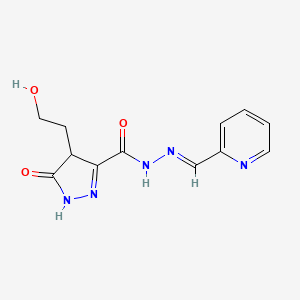

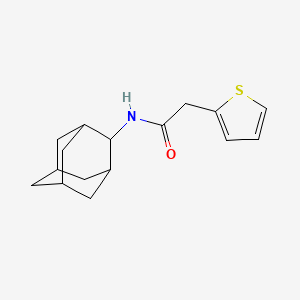

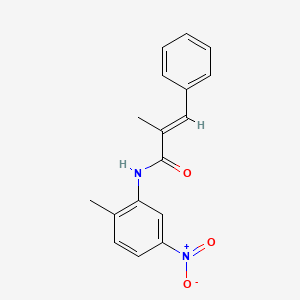

![molecular formula C17H20N2O3S B5779382 N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)

N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide" is a compound that likely shares chemical properties with sulfonamide and benzamide derivatives. These compounds are known for their diverse chemical reactivity and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines or sulfonamides, followed by various functionalization reactions. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, indicating the versatility of the N-substitution approach to achieve desired chemical functionalities (Morgan et al., 1990).

Molecular Structure Analysis

Structural analysis of similar compounds reveals the significance of the sulfonyl and benzamide groups in determining the molecular conformation and reactivity. Crystal structure analyses, such as those performed by Rublova et al. (2017), offer insights into the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, illustrating the complex interplay between molecular structure and chemical properties (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions of benzamide and sulfonamide derivatives can be highly diverse, involving electrophilic substitutions, nucleophilic additions, and rearrangements. The reactivity can be significantly influenced by the presence of the sulfonyl and benzamide functional groups, leading to a range of chemical transformations. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives demonstrates a mild and regioselective approach to modifying these compounds (Sharafi-kolkeshvandi et al., 2016).

作用機序

Target of Action

The primary target of N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the intracellular concentration of certain proteins .

Mode of Action

It is believed that the compound may interact with the protein, leading to changes in its function .

Safety and Hazards

特性

IUPAC Name |

4-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(2)14-5-7-15(8-6-14)17(20)19-11-13-3-9-16(10-4-13)23(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOYKBVMFRAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(propan-2-yl)-N-(4-sulfamoylbenzyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

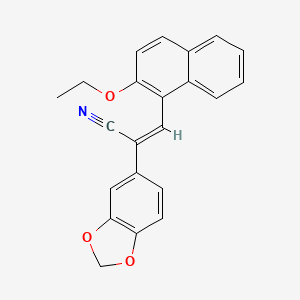

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)

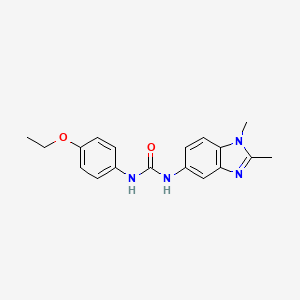

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

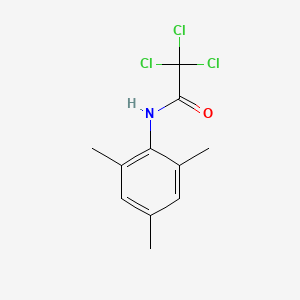

![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)